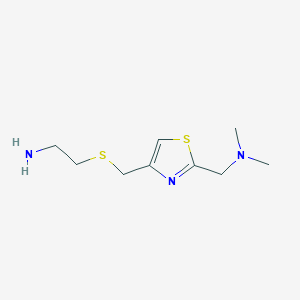

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

Descripción general

Descripción

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine is an organic compound with the molecular formula C9H17N3S2. It is a thiazole derivative, characterized by the presence of a dimethylamino group and a thioether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form .

Análisis De Reacciones Químicas

Types of Reactions

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the compound results in the formation of primary or secondary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a pharmaceutical intermediate , particularly in the synthesis of drugs targeting various diseases. Its structural features allow it to interact with biological targets, making it a candidate for further development into therapeutic agents.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showcasing potential as an antibacterial agent. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance .

Anti-Cancer Properties

Thiazole derivatives are also being explored for their anti-cancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in oncology research . Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Biochemical Research

The compound's unique chemical structure makes it a valuable tool in biochemical assays and studies.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can provide insights into metabolic regulation and potential therapeutic interventions .

Molecular Probes

Due to its thiazole moiety, this compound can serve as a molecular probe in biological systems, aiding in the study of cellular processes and interactions at the molecular level . Its fluorescent properties may also be harnessed for imaging applications.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

-

Case Study 1: Antibacterial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of thiazole derivatives, including this compound, against resistant strains of Staphylococcus aureus. Results indicated significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development . -

Case Study 2: Anti-Cancer Research

Research conducted at a leading cancer institute investigated the effects of this compound on various cancer cell lines. The findings revealed that treatment with the compound led to reduced cell viability and increased apoptosis markers, supporting its role as an anti-cancer agent .

Mecanismo De Acción

The mechanism of action of 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The dimethylamino group and thioether linkage play crucial roles in its binding to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine include:

- 2-(((2-((Methylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

- 2-(((2-((Ethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

- 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)propaneamine .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a thioether linkage allows for versatile reactivity and potential interactions with various biological targets .

Actividad Biológica

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine, also known by its CAS number 78441-62-0, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known to be involved in various pharmacological properties, including neuroprotective effects and the modulation of cholinergic activity. This article aims to detail the biological activities associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C₉H₁₇N₃S₂, with a molecular weight of approximately 231.38 g/mol. The compound exhibits high solubility in various solvents, which is significant for its bioavailability and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₃S₂ |

| Molecular Weight | 231.38 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 338.9 ± 37.0 °C |

| Melting Point | Not Available |

| Solubility | Very soluble |

Neuroprotective Effects

Research indicates that thiazole derivatives, including this compound, may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that compounds with thiazole moieties can inhibit key enzymes involved in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation.

Inhibitory Potency:

- AChE Inhibition: IC50 values ranging from 0.27 μM to 0.57 μM have been reported for similar thiazole compounds .

- BuChE Inhibition: Comparable values suggest a dual action on cholinergic pathways.

Multitarget Mechanism

The compound's ability to target multiple pathways may enhance its therapeutic efficacy. Thiazole derivatives have been shown to modulate:

- Amyloid-beta aggregation

- Tau protein hyperphosphorylation

- Cyclin-dependent kinase 5 activity

These mechanisms are crucial in mitigating the progression of AD and other cognitive disorders .

Study on Thiazole Derivatives

A comprehensive study published in a peer-reviewed journal highlighted the effects of various thiazole derivatives on neurodegenerative models. The findings indicated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function in animal models .

Key Findings:

- Model: Transgenic mice expressing human APP and PSEN1 mutations.

- Treatment: Administration of thiazole derivatives resulted in a reduction of amyloid plaques by over 60% after 12 weeks.

Pharmacokinetics and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. The compound demonstrated low toxicity at therapeutic doses, with LD50 values indicating a favorable safety margin for potential clinical use.

| Parameter | Value |

|---|---|

| LD50 | >2000 mg/kg (in rats) |

| Toxicity Classification | Low toxicity |

Propiedades

IUPAC Name |

2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S2/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10/h7H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMDNIIUCZHKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CS1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999768 | |

| Record name | 2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78441-62-0 | |

| Record name | 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78441-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylaminomethyl)-4-(2-aminoethylthiomethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078441620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethylthiazole-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINOMETHYL)-4-(2-AMINOETHYLTHIOMETHYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHG5BM73J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.